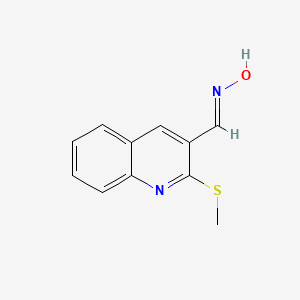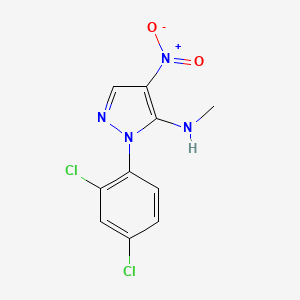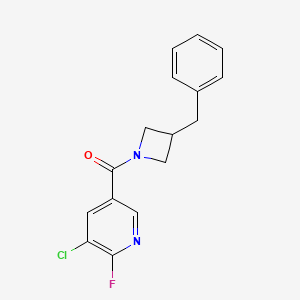
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the azetidine family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various signaling pathways. For instance, in a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. It was also found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses (Zhang et al., 2019).
Biochemical and Physiological Effects:
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2020), it was found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Furthermore, in a study conducted by Zhang et al. (2019), it was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. It was also found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway (Zhang et al., 2019).
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its diverse biological and pharmacological activities. It has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For research on (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone include investigating its potential applications in the treatment of other types of cancer, studying its mechanism of action in more detail, improving its solubility and bioavailability, and exploring its potential applications in other fields of research.
Synthesis Methods
The synthesis of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone involves the reaction of 3-benzylazetidine and 5-chloro-6-fluoropyridine-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone.
Scientific Research Applications
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to exhibit potent anticancer activity against human breast cancer cells. It was also found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Li et al., 2020). Furthermore, (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Zhang et al., 2019).
properties
IUPAC Name |
(3-benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-14-7-13(8-19-15(14)18)16(21)20-9-12(10-20)6-11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMZCRIJCLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
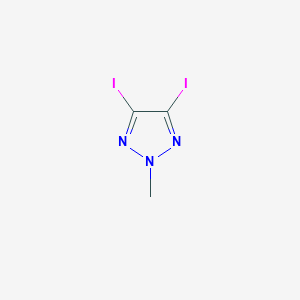

![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
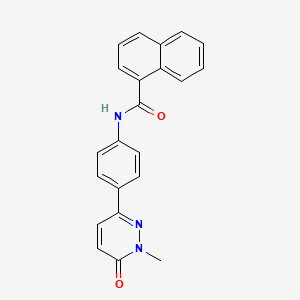
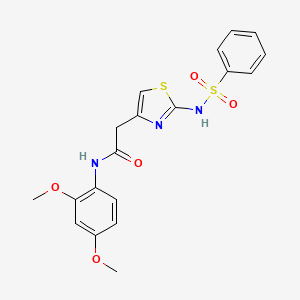
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
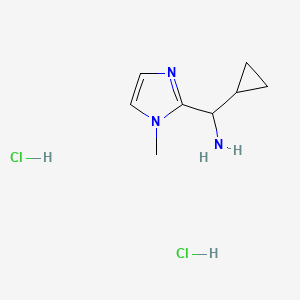
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)
![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)
